Ethyl 2-propylpent-2-enoate
Description
Ethyl 2-propylpent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with a propyl group at the C2 position and an ethyl ester moiety. Such esters are pivotal in organic synthesis due to their reactivity in conjugate additions and polymerizations.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2-propylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
VGICYSRIICMHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-propylpent-2-enoate typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propyl-2-pentenoic acid.
Reduction: 2-Propyl-2-pentenoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-propylpent-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-propylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below highlights key differences in molecular structure among related compounds:
| Compound Name | CAS Number | Molecular Formula | Double Bond Position(s) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-propylpent-2-enoate | Not provided | C₁₀H₁₈O₂ | 2 | Propyl (C2), Ethyl ester |
| Ethyl 2-propylpent-4-enoate | 3695-38-3 | C₁₀H₁₈O₂ | 4 | Propyl (C2), Ethyl ester |
| Ethyl 2-propylpenta-2,4-dienoate | 1250300-33-4 | C₁₀H₁₄O₂ | 2 and 4 | Propyl (C2), Ethyl ester |
| Ethyl pyruvate | N/A | C₅H₈O₃ | N/A (keto group at C2) | Acetyl (C2), Ethyl ester |
Key Observations:
- Double Bond Position: this compound features an α,β-unsaturated ester system, enabling conjugation between the carbonyl and alkene groups. This enhances electrophilicity at the β-carbon, making it reactive toward nucleophiles . Ethyl 2-propylpent-4-enoate (CAS 3695-38-3) has a terminal double bond at position 4, reducing conjugation with the ester group. This likely decreases its electrophilic reactivity compared to the 2-enoate isomer . Ethyl 2-propylpenta-2,4-dienoate (CAS 1250300-33-4) contains conjugated double bonds (positions 2 and 4), which may stabilize the molecule through resonance and increase UV absorbance, making it useful in spectroscopic applications .
- Molecular Formula: The dienoate analog (C₁₀H₁₄O₂) has two fewer hydrogen atoms than the mono-enoates (C₁₀H₁₈O₂), reflecting the presence of an additional double bond .
Physicochemical Properties
While experimental data for this compound is absent, inferences can be drawn from analogs:
- Boiling Point and Volatility: Ethyl 2-propylpent-4-enoate’s terminal double bond may lower its boiling point compared to the 2-enoate isomer due to reduced dipole interactions . The conjugated dienoate (CAS 1250300-33-4) likely exhibits higher thermal stability due to resonance delocalization .
Research Findings and Gaps
- Crystallography: SHELX software () is widely used for small-molecule crystallography, which could resolve the 3D structure of this compound if synthesized .
- Synthetic Routes: and describe esterification methods for related compounds, implying that this compound could be synthesized via acid-catalyzed esterification or transesterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
